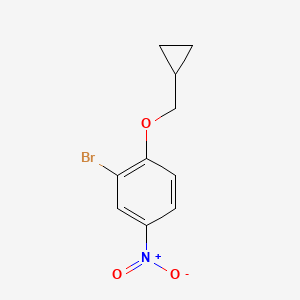

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene

Description

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene (CAS: Not explicitly provided in evidence) is a brominated aromatic compound featuring a nitro group at the para position, a cyclopropylmethoxy substituent at the ortho position, and a bromine atom at the meta position relative to the nitro group. This compound is synthesized via nucleophilic aromatic substitution, as demonstrated in , where 1-cyclopropylethanol reacts with 2-bromo-1-fluoro-4-nitrobenzene in the presence of KH/THF to yield the product in 84% efficiency . The cyclopropylmethoxy group introduces steric and electronic effects that influence reactivity and stability, making it valuable in pharmaceutical intermediates and catalysis (e.g., palladium-catalyzed C–H functionalization for heterocycle synthesis) .

Properties

IUPAC Name |

2-bromo-1-(cyclopropylmethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQHBMLDRIHJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 2-Bromo-4-nitrophenol

A common precursor is 2-Bromo-4-nitrophenol , which can be prepared or sourced commercially. This phenol derivative is key for introducing the cyclopropylmethoxy substituent.

Ether Formation via Williamson Ether Synthesis

The primary method to prepare 2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene is through the etherification of 2-Bromo-4-nitrophenol with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

- Reaction conditions: Typically, the phenol is deprotonated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Alkylating agent: Cyclopropylmethyl bromide or chloride is added to the reaction mixture.

- Temperature: The reaction is conducted at moderate temperatures (e.g., 20–115 °C) for several hours (commonly 2 hours).

- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to avoid side reactions.

This method is supported by analogous ether syntheses such as the preparation of 2-Bromo-1-methoxy-4-nitrobenzene, where sodium ethylthiolate in DMF at 115 °C for 2 hours gave a 52% yield of the ether product.

Alternative Methods: Nucleophilic Aromatic Substitution

Though less common for this substrate due to the presence of the bromine atom, nucleophilic aromatic substitution (SNAr) on activated nitrobenzene rings can be considered. However, the Williamson ether synthesis is preferred due to milder conditions and better selectivity.

Detailed Reaction Procedure Example

Analytical and Purification Notes

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Characterization is done by NMR (1H, 13C), confirming the presence of aromatic protons, methylene protons adjacent to oxygen, and cyclopropyl ring signals.

- Mass spectrometry and elemental analysis confirm molecular weight and composition.

Comparative Data Table of Related Ether Syntheses

Research Findings and Observations

- The use of polar aprotic solvents like DMF enhances the nucleophilicity of the phenolate ion, facilitating ether formation.

- Elevated temperatures (above 80 °C) improve reaction rates but must be balanced to avoid decomposition of sensitive groups.

- The presence of the nitro group activates the aromatic ring towards nucleophilic substitution but also requires careful control to prevent side reactions such as reduction or displacement of bromine.

- Literature reports a moderate yield for similar etherifications, suggesting optimization may be required for scale-up or specific substitutions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation Reactions: The cyclopropylmethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed

Substitution Reactions: Products include 2-azido-1-cyclopropylmethoxy-4-nitrobenzene, 2-thio-1-cyclopropylmethoxy-4-nitrobenzene, and 2-alkoxy-1-cyclopropylmethoxy-4-nitrobenzene.

Reduction Reactions: The major product is 2-bromo-1-cyclopropylmethoxy-4-aminobenzene.

Oxidation Reactions: Products include 2-bromo-1-cyclopropylmethoxy-4-nitrobenzaldehyde and 2-bromo-1-cyclopropylmethoxy-4-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The cyclopropylmethoxy group can influence the compound’s overall conformation and its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications between 2-bromo-1-(cyclopropylmethoxy)-4-nitrobenzene and related brominated nitroaromatics:

Reactivity and Stability

- Electrophilic Substitution : The cyclopropylmethoxy group in the target compound enhances steric hindrance compared to linear alkoxy substituents (e.g., 2-bromoethoxy in ), slowing down electrophilic attacks but improving regioselectivity in cross-coupling reactions .

- Nitro Group Effects : The para-nitro group strongly deactivates the aromatic ring, directing subsequent substitutions to meta positions. This contrasts with compounds lacking nitro groups (e.g., 4-bromo-1-isopropyl-2-methoxybenzene ), which exhibit higher reactivity toward Friedel-Crafts alkylation.

Biological Activity

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene is an organic compound with the molecular formula CHBrNO and a molecular weight of 272.09 g/mol. It features a bromine atom, a nitro group, and a cyclopropylmethoxy substituent on a benzene ring, which contributes to its unique chemical properties and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves two key steps: bromination and alkylation . The bromination is performed under controlled conditions to optimize yield and purity, while the alkylation introduces the cyclopropylmethoxy group. The detailed reaction pathways are critical for understanding the compound's reactivity and potential applications.

The biological activity of this compound is largely influenced by its structural components. The nitro group can participate in redox reactions, while the bromine atom may enhance its reactivity towards various biological targets. Preliminary studies suggest that this compound could exhibit antimicrobial and anticancer properties, although comprehensive investigations are still required.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound often display significant antimicrobial activities. For instance, brominated aromatic compounds have been noted for their effectiveness against various bacterial strains. The presence of the nitro group may also contribute to this activity by facilitating electron transfer processes that disrupt microbial cellular functions.

Anticancer Potential

Studies involving structurally related compounds have shown promising results in cancer models. For example, certain nitro-substituted aromatic compounds have demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of halogen atoms like bromine has been associated with enhanced potency in these contexts, suggesting that this compound may similarly affect cancer cell viability.

Case Studies

- Antimicrobial Efficacy : A study evaluating various nitroaromatic compounds revealed that those with bromine substituents exhibited higher antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.

- Cytotoxicity in Cancer Models : In vitro tests on related nitro compounds showed significant apoptotic effects in cancer cells when combined with chemotherapeutic agents like doxorubicin. This synergistic effect indicates that this compound could enhance therapeutic efficacy while potentially reducing side effects.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.